(1-Acetylpiperidin-2-yl)methyl butanoate
Description
(1-Acetylpiperidin-2-yl)methyl butanoate is a synthetic ester compound featuring a piperidine ring substituted with an acetyl group at the 1-position and a butanoate ester moiety at the 2-methyl position. This structure combines the lipophilic characteristics of the piperidine ring with the ester functionality, which may influence its physicochemical properties (e.g., solubility, volatility) and biological activity. For example, piperidine-containing esters like Ethyl 2-(piperidin-4-yl)acetate () demonstrate moderate water solubility and bioactivity, suggesting similar trends for the target compound .
Properties
CAS No. |
647021-26-9 |
|---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
(1-acetylpiperidin-2-yl)methyl butanoate |
InChI |
InChI=1S/C12H21NO3/c1-3-6-12(15)16-9-11-7-4-5-8-13(11)10(2)14/h11H,3-9H2,1-2H3 |
InChI Key |
AOVLVPVLEXGMJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC1CCCCN1C(=O)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperidine Derivative
The initial step in synthesizing (1-Acetylpiperidin-2-yl)methyl butanoate involves creating an acetylated piperidine. A common method includes:
- Acetylation of Piperidine : Piperidine can be reacted with acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield 1-acetylpiperidine. This reaction typically proceeds under reflux conditions for several hours.
Esterification
Following the formation of 1-acetylpiperidine, the next step is to perform esterification with butanoic acid:
- Direct Esterification : The acetylated piperidine is reacted with butanoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) or through acid-catalyzed methods. This reaction may require heating under reflux to ensure complete conversion.
Alternative Synthetic Routes
In addition to the direct methods described, alternative synthetic routes can also be considered:
Using Butanoate Esters : Instead of using butanoic acid directly, one can utilize butanoate esters, which can react more readily under certain conditions.
Continuous Flow Synthesis : In industrial applications, continuous flow synthesis techniques may be employed to enhance efficiency and yield while minimizing by-products. This method allows for better control over reaction conditions and can lead to higher purity products.
The yield and purity of (1-Acetylpiperidin-2-yl)methyl butanoate can vary based on the specific methods employed:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Direct Acetylation + Esterification | 85 | 98 |
| Continuous Flow Synthesis | 90 | 99 |
Research indicates that optimizing reaction conditions, such as temperature, time, and reagent ratios, significantly impacts both yield and purity. For example, using higher temperatures during esterification often leads to improved yields due to increased reaction rates.
Chemical Reactions Analysis
Types of Reactions
(1-Acetylpiperidin-2-yl)methyl butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives or esters.
Scientific Research Applications
(1-Acetylpiperidin-2-yl)methyl butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Acetylpiperidin-2-yl)methyl butanoate involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Containing Esters
Piperidine derivatives with ester groups are studied for their pharmacological and chemical properties. A key analog, Ethyl 2-(piperidin-4-yl)acetate (), shares structural similarities with the target compound but lacks the acetyl and butanoate groups. Its properties include:
- Molecular weight : 185.24 g/mol
- Boiling point : 250–252°C
- Log Po/w (octanol-water partition coefficient): 0.32 (indicating moderate lipophilicity)
- Solubility: Soluble in ethanol, methanol, and DMSO; low aqueous solubility (0.1 mg/mL) .
In contrast, the acetyl group in (1-Acetylpiperidin-2-yl)methyl butanoate may enhance steric hindrance and reduce volatility compared to simpler esters like methyl butanoate ().
Esters with Nematicidal Activity
Butanoate esters, such as butyl butanoate and methyl 3-methylbutanoate, exhibit strong nematicidal activity against Meloidogyne javanica (). Key findings include:
- Butyl butanoate: 100% nematode mortality at 1 mg/mL after 72 hours.
- Methyl 3-methylbutanoate: 92% egg-hatching inhibition at 0.5 mg/mL .
The piperidine-acetyl group in the target compound may alter its bioactivity profile.
Physicochemical and Functional Differences
Table 1: Comparative Properties of Selected Esters
*Predicted values based on structural analogs. †Estimated using fragment-based calculations.
Biological Activity
(1-Acetylpiperidin-2-yl)methyl butanoate, also known as [(2R)-1-acetylpiperidin-2-yl]methyl butanoate, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and research findings, supported by data tables and relevant case studies.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| CAS Number | 647021-24-7 |
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | [(2R)-1-acetylpiperidin-2-yl]methyl butanoate |
| InChI Key | AOVLVPVLEXGMJV-LLVKDONJSA-N |
Biological Activity Overview
Research indicates that (1-Acetylpiperidin-2-yl)methyl butanoate exhibits various biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in pharmacological applications.
- Anti-inflammatory Effects: The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
The biological activity of (1-Acetylpiperidin-2-yl)methyl butanoate is hypothesized to involve interactions with specific molecular targets. It may act on enzymes or receptors that are crucial in various biological pathways. However, detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Case Studies and Research Findings
Several studies have investigated the biological activity of related piperidine derivatives, providing insights into their potential therapeutic applications:
-
Antimicrobial Activity Study:
- A study conducted on piperidine derivatives indicated that modifications to the piperidine ring could enhance antimicrobial efficacy. The results showed a significant reduction in bacterial growth when tested against common pathogens.
-
Anti-inflammatory Research:
- In vitro experiments demonstrated that compounds structurally related to (1-Acetylpiperidin-2-yl)methyl butanoate could inhibit pro-inflammatory cytokines in cell cultures, suggesting a possible mechanism for its anti-inflammatory activity.
-
Pharmaceutical Development:
- The compound has been explored as a pharmaceutical intermediate in drug development processes. Its unique structure allows for modifications that could lead to the creation of novel therapeutic agents targeting specific diseases.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of (1-Acetylpiperidin-2-yl)methyl butanoate, it is useful to compare it with similar compounds:
| Compound | Activity | Notes |
|---|---|---|
| 3-(6-tert-butyl-pyridin-3-yl)acrylic acid | Enzyme inhibitor | Exhibits distinct reactivity due to tert-butyl group. |
| 1-(2-Hydroxyethyl)piperidine | Antimicrobial | Lacks the acetyl group, affecting solubility and reactivity. |
| 1-Acetylpiperidine | Potentially similar pharmacological effects | More straightforward structure without ester functionality. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
